2-tert-Butyl-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-1-methylpyridinium iodide is a quaternary ammonium compound with the molecular formula C10H16IN It is a pyridinium salt characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-methylpyridinium iodide typically involves the alkylation of 2-tert-butylpyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows: [ \text{2-tert-Butylpyridine} + \text{Methyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1-methylpyridinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-tert-butyl-1-methylpyridinium azide or 2-tert-butyl-1-methylpyridinium cyanide can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
2-tert-Butyl-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters, amides, and lactones.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1-methylpyridinium iodide involves its ability to act as a nucleophilic catalyst or as a reagent in various organic transformations. The molecular targets and pathways depend on the specific reaction it is involved in. For example, in esterification reactions, it activates the carboxyl group, facilitating the formation of esters.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridinium iodide:
1-Butyl-2-methylpyridinium iodide: Another pyridinium salt with different alkyl groups, used in various chemical reactions.
Uniqueness
2-tert-Butyl-1-methylpyridinium iodide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it particularly useful in reactions where selective activation of functional groups is required.
Properties
CAS No. |
58801-93-7 |
---|---|
Molecular Formula |
C10H16IN |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
2-tert-butyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16N.HI/c1-10(2,3)9-7-5-6-8-11(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 |
InChI Key |
LNEAPUCZTZRJME-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=CC=[N+]1C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.